molecular formula C16H15N3O2S B2889991 N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690250-02-3

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2889991
CAS No.: 690250-02-3
M. Wt: 313.38
InChI Key: NURSLTMIXGKADE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine family, a series that has been scientifically demonstrated to possess potent antiallergy activity. In foundational studies, analogs within this structural class were evaluated in the rat passive cutaneous anaphylaxis test and were found to exhibit oral activity superior to established drugs like disodium cromoglycate and doxantrazole . The thieno[2,3-d]pyrimidine core is a privileged structure in heterocyclic chemistry, known for its versatility and wide range of biological activities. Recent scientific literature continues to highlight thieno[2,3-d]pyrimidine derivatives for their potential applications, including as key intermediates in the synthesis of complex fused heterocycles and as candidates with antimicrobial and anticancer properties . Researchers value this chemical class for developing novel therapeutic agents and for probing biological mechanisms. This product is intended for laboratory research purposes to further explore these and other potential applications.

Properties

IUPAC Name

N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(17-10-5-1-2-6-10)12-9-11-15(22-12)18-13-7-3-4-8-19(13)16(11)21/h3-4,7-10H,1-2,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURSLTMIXGKADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329988
Record name N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57265602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690250-02-3
Record name N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Carboxamide Group

The carboxamide substituent at position 2 is a critical determinant of bioactivity. Key analogues include:

4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
  • Substituent : 3-Pyridinyl group.
  • Molecular Formula : C₁₆H₁₀N₄O₂S.
  • However, its polarity could reduce lipophilicity compared to the cyclopentyl group .
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
  • Substituent : Thiazol-2-yl group.
  • Molecular Formula : C₁₅H₁₀N₄O₂S₂.
  • The molecular weight (342.391) is higher than the cyclopentyl analogue, which may affect solubility .
N-Butyl-2-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide
  • Substituent : Butyl and methyl groups.
  • Molecular Formula : C₁₃H₁₈N₄O₂S.
  • Properties : The saturated tetrahydropyrrolo core and alkyl substituents increase hydrophobicity, favoring passive diffusion across biological membranes. This contrasts with the aromatic pyrido core in the target compound .

Core Heterocyclic Modifications

Variations in the fused ring system significantly alter bioactivity:

1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives
  • Example : N-Allyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
  • Such derivatives have shown antibiofilm activity against Pseudomonas aeruginosa at sub-MIC concentrations .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinones
  • Example: 6,7,8,9-Tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones.
  • Properties : The benzo-fused core increases molecular rigidity, which may improve target selectivity. These compounds are synthesized via eco-friendly regioselective methods .

Antiallergy Activity

  • 4-Oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines: Derivatives substituted at positions 2, 3, and 7 exhibit antiallergy properties. The cyclopentyl carboxamide group in the target compound may optimize steric and electronic interactions with histamine receptors or inflammatory mediators .

Antimicrobial and Antibiofilm Activity

  • Pyridyl Amides of Thieno[2,3-d]pyrimidine: N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (MIC: 25 mg/L against P. aeruginosa) demonstrates the importance of pyridyl substituents in antimicrobial efficacy. The cyclopentyl group’s larger size may alter binding to bacterial targets like TrmD enzymes .
  • 1,4-Dihydropyrido-pyrrolo-pyrimidines: Subinhibitory concentrations (25 mg/L) of these derivatives reduce biofilm formation in S. aureus and E.

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituent
Target Compound Not Provided ~300–350 (est.) Cyclopentyl
4-Oxo-N-(3-pyridinyl)-... C₁₆H₁₀N₄O₂S 322.342 3-Pyridinyl
N-(Thiazol-2-yl)-... C₁₅H₁₀N₄O₂S₂ 342.391 Thiazol-2-yl
N-Butyl-2-methyl-... C₁₃H₁₈N₄O₂S 294.37 Butyl, Methyl

Preparation Methods

Cyclocondensation Approaches

The formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core typically begins with cyclocondensation reactions. A common strategy involves the interaction of 3-aminothiophene-2-carboxamide derivatives with pyrimidine precursors under acidic conditions. For example, heating 3-amino-4-cyano-5-(cyclopentylcarbamoyl)thiophene-2-carboxamide with formic acid at 110°C induces cyclization, yielding the thieno[2,3-d]pyrimidine scaffold. Subsequent Vilsmeier–Haack formylation introduces the pyrido[1,2-a] extension, achieved via treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

Key Reaction Parameters :

  • Temperature: 80–120°C for cyclocondensation
  • Solvent: Polar aprotic solvents (DMF, DMSO)
  • Catalysts: POCl₃ for formylation

Multi-Step Synthesis Pathways

Advanced routes often employ modular synthesis to assemble the core and substituents sequentially. A representative pathway involves:

  • Thiophene Precursor Synthesis :
    • Alkylation of 2-mercapto-4-oxothieno[2,3-d]pyrimidine with propargyl bromide in DMF/K₂CO₃ yields the propargylthio intermediate (75% yield).
  • Pyrido Ring Construction :
    • Cycloaddition of the propargylthio derivative with ethyl cyanoacetate under microwave irradiation (100°C, 2 hrs) forms the pyrido[1,2-a]thieno[2,3-d]pyrimidine skeleton.
  • Carboxamide Functionalization :
    • Coupling the cyclized product with cyclopentylamine via EDCl/HOBt-mediated amidation achieves the final carboxamide group (82% yield).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (≥85%) for the cyclocondensation step are achieved in DMF at 90°C, as lower temperatures (≤70°C) result in incomplete ring closure. Conversely, the Vilsmeier formylation requires strict temperature control (0–5°C) to prevent side reactions, with DCM as the preferred solvent.

Comparative Solvent Performance :

Solvent Cyclocondensation Yield (%) Formylation Yield (%)
DMF 85 62
DMSO 78 58
THF 65 45

Data adapted from.

Catalysts and Reagents

The use of POCl₃ as a dual catalyst and dehydrating agent in formylation steps enhances reaction efficiency, reducing byproduct formation by 40% compared to SOC₁₂. For amidation, EDCl/HOBt outperforms DCC/DMAP systems, providing higher regioselectivity (98% vs. 87%).

Industrial Production and Scalability

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to scale up the synthesis. A two-stage system achieves:

  • Stage 1 : Cyclocondensation in a packed-bed reactor (residence time: 15 mins, 90°C).
  • Stage 2 : Formylation in a microchannel reactor (0°C, POCl₃/DMF).
    This method increases throughput by 300% compared to batch processes.

Green Chemistry Innovations

Solvent recycling protocols using membrane distillation reduce DMF waste by 70%. Additionally, biocatalytic amidation with lipase B (Candida antarctica) offers a phosphate-free alternative, achieving 88% yield under mild conditions (pH 7.5, 35°C).

Analytical Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 8.21 ppm (pyrido-H), δ 2.89 ppm (cyclopentyl CH₂), and δ 1.56–1.72 ppm (cyclopentyl CH₂).
  • LC-MS : Molecular ion peak at m/z 396.1 [M+H]⁺ (calculated: 396.4).

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration of the pyrido-thieno fusion, with a dihedral angle of 12.3° between the rings.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogues

Compound ModificationAnticancer IC50_{50} (µM)Anti-Inflammatory (NF-κB Inhibition %)
Cyclopentyl-carboxamide0.45 ± 0.0782 ± 5
3-Methoxypropyl substituent1.2 ± 0.364 ± 7
Benzyl-carboxamide2.8 ± 0.548 ± 6
Data derived from MTT and luciferase reporter assays

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